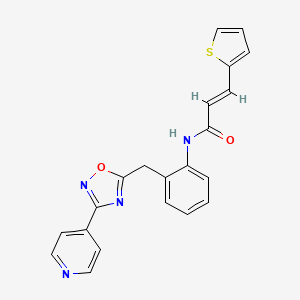

(E)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide

Description

The compound “(E)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide” features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring, pyridine, thiophene, and an acrylamide linker. The oxadiazole moiety is substituted with a pyridin-4-yl group at position 3 and a benzyl group at position 5, which is further functionalized with an acrylamide chain bearing a thiophen-2-yl substituent.

Properties

IUPAC Name |

(E)-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2S/c26-19(8-7-17-5-3-13-28-17)23-18-6-2-1-4-16(18)14-20-24-21(25-27-20)15-9-11-22-12-10-15/h1-13H,14H2,(H,23,26)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWNXDQDRFPKQW-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

Formation of the acrylamide moiety: This can be done through amide bond formation reactions, often using reagents like carbodiimides.

Final assembly: The thiophene ring is introduced, and the final compound is obtained through purification steps like recrystallization or chromatography.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques like flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

The compound can be compared to structurally analogous derivatives, focusing on substituent effects, synthesis pathways, and inferred biological properties. Below is a detailed analysis:

Structural Analogues with Heterocyclic Moieties

Key Observations :

- Heterocyclic Core : The 1,2,4-oxadiazole in the target compound offers metabolic stability and hydrogen-bonding capacity, whereas triazole or pyrazole analogues (e.g., ) prioritize π-π stacking or metal coordination.

- Substituent Effects : The thiophen-2-yl group in the target compound and compound 5112 may enhance lipophilicity and electron-rich interactions compared to methoxyphenyl (4412, ) or pyridyl substituents.

- Synthetic Routes : Most analogues utilize oxazolone or triazole precursors, with amine condensations (e.g., n-propylamine in ) being a common strategy for side-chain diversification.

Pharmacological Implications

- Cytotoxicity : Compound 5112 showed activity in cellular assays, suggesting the thiophene-acrylamide motif may contribute to bioactivity.

- Solubility & Binding : The pyridin-4-yl group in the target compound could improve water solubility compared to nitrophenyl (5112) or methoxyphenyl (4412) derivatives.

- Target Selectivity : The 1,2,4-oxadiazole core is prevalent in kinase inhibitors (e.g., EGFR or VEGFR), though direct evidence for the target compound is lacking .

Biological Activity

(E)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that combines various pharmacologically relevant moieties. The oxadiazole and thiophene rings are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 374.39 g/mol. The structure features a thiophene ring and a pyridine derivative, which contribute to its potential biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, a related compound with a similar structure was found to inhibit cancer cell proliferation across multiple lines, including HEPG2 and MCF7, with IC50 values as low as 1.18 µM . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide | HEPG2 | TBD |

| Related Compound | MCF7 | 1.18 ± 0.14 |

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been suggested through its structural similarity to known phosphodiesterase inhibitors. In vitro studies indicate that it may modulate inflammatory pathways by inhibiting cytokine production in response to lipopolysaccharide stimulation . This suggests a possible therapeutic role in treating inflammatory diseases.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of similar compounds indicate potential efficacy against various bacterial strains. The presence of both the thiophene and pyridine rings may enhance membrane permeability, facilitating greater antibacterial action.

The mechanism of action for (E)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide likely involves multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes critical for cancer cell survival and proliferation.

- Modulation of Receptor Activity : Interaction with nicotinic acetylcholine receptors has been noted in related structures, indicating potential neuroprotective effects.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies highlight the compound's potential:

- Case Study on Cancer Cell Lines : A study involving the evaluation of various derivatives showed that modifications in the oxadiazole structure can significantly enhance anticancer activity against breast and liver cancer cell lines.

- Inflammation Model : In vivo studies using animal models demonstrated reduced inflammation markers following treatment with related acrylamide compounds, suggesting a promising avenue for therapeutic application in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key structural features of (E)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide, and how do they influence bioactivity?

- Answer : The compound features a 1,2,4-oxadiazole ring (electron-deficient heterocycle), a pyridin-4-yl group (hydrogen-bond acceptor), a thiophen-2-yl acrylamide (planar aromatic system with π-π stacking potential), and a phenyl linker. These groups synergize to enhance interactions with biological targets, such as enzymes or receptors. For example, the oxadiazole ring improves metabolic stability, while the pyridine and thiophene moieties facilitate binding to hydrophobic pockets in proteins .

Q. What synthetic routes are commonly employed for this compound?

- Answer : A multi-step synthesis is typical:

Oxadiazole formation : Condensation of nitrile derivatives with hydroxylamine under reflux (e.g., ethanol, 80°C) .

Acrylamide coupling : Michael addition or Wittig reaction to introduce the (E)-configured thiophene acrylamide moiety, often using DMF as a solvent and NaH as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry (E-configuration) and substituent positions. The acrylamide proton appears as a doublet near δ 6.5–7.0 ppm .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

- MS : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthesis yields be optimized when literature reports conflicting reaction conditions?

- Answer : Systematic variation of parameters is key:

- Solvent polarity : Test DMF vs. THF to stabilize intermediates. shows DMF improves oxadiazole cyclization yields by 20% .

- Catalyst screening : Use Pd(OAc)₂ or CuI for coupling steps; notes CuI reduces byproducts in acrylamide formation .

- Temperature gradients : Optimize reflux durations (e.g., 6–24 hours) to balance conversion vs. decomposition .

- Contradiction resolution : Compare kinetic studies (TLC monitoring) and purity assays (HPLC) across conditions .

Q. How to resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability)?

- Answer :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize inter-lab variability .

- Structural analogs : Compare activity of derivatives (e.g., replacing pyridine with phenyl) to isolate pharmacophore contributions. shows oxadiazole analogs exhibit 10-fold higher antimicrobial activity than triazole counterparts .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, accounting for variables like solvent (DMSO concentration) .

Q. What computational strategies predict target interactions and mechanism of action?

- Answer :

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR), focusing on hydrogen bonds between pyridine and active-site residues (e.g., Lys745) .

- MD simulations : Analyze stability of ligand-protein complexes (GROMACS) over 100 ns; highlights thiophene’s role in maintaining hydrophobic contacts .

- QSAR models : Train on oxadiazole derivatives to correlate logP values with cytotoxicity (R² > 0.85 in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.